Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt, commonly referred to as Guanosine 5'-diphosphate disodium salt, is a purine ribonucleotide that plays a crucial role in cellular metabolism and signaling. This compound consists of a guanine base attached to a ribose sugar, which is further linked to two phosphate groups. It is classified under purine ribonucleoside diphosphates, which are essential for various biochemical processes, including energy transfer and signal transduction.
This compound belongs to the class of organic compounds known as purine ribonucleoside diphosphates. More specifically, it is categorized as a purine nucleotide, which is integral to numerous biological functions. Its chemical classification includes:
The synthesis of Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt can be achieved through several methods, typically involving the phosphorylation of guanosine or its derivatives. One common approach includes:
Technical details often involve controlling pH and temperature during reactions to optimize yield and minimize degradation .
Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt participates in various biochemical reactions, primarily involving nucleotide metabolism and signaling pathways. Key reactions include:
Technical details regarding these reactions often focus on enzyme kinetics and the influence of substrate concentration on reaction rates .
The mechanism of action for Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt primarily involves its role as a signaling molecule within cells. Upon hydrolysis, it releases energy that drives various cellular processes. The key aspects include:
Data on its efficacy often highlight its involvement in cellular responses to external stimuli .
Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt has several applications in scientific research:
The absence of a hydroxyl group at the 2' position in deoxyribose fundamentally alters nucleotide behavior compared to ribose-containing counterparts. This structural modification shifts the sugar puckering equilibrium toward the C2'-endo conformation, as evidenced by NMR studies of 2'-deoxyguanosine derivatives. The C2'-endo conformation preferentially adopts a south configuration in pseudorotational cycles, which directly influences the overall geometry of the nucleotide backbone and the orientation of the nucleobase relative to the phosphate chain [1]. This conformational preference increases the flexibility of the phosphodiester backbone while reducing susceptibility to alkaline hydrolysis, as the 2'-hydroxyl group in ribonucleotides can act as a nucleophile in strand cleavage reactions. The enhanced stability is particularly advantageous in therapeutic applications where nucleotide integrity under physiological conditions is essential [5] [8].
Crystallographic analyses reveal that the 2'-deoxy modification facilitates stronger base stacking interactions in DNA duplexes due to reduced steric hindrance between the sugar and nucleobase moieties. This structural feature contributes to the formation of more stable helical structures compared to RNA, with significant implications for molecular recognition processes. The hydrophobic microenvironment created by the 2'-deoxyribose modification enhances membrane permeability in nucleotide analogs, as demonstrated in cellular uptake studies comparing guanosine versus 2'-deoxyguanosine derivatives [3] [5]. Furthermore, the absence of the 2'-hydroxyl group eliminates hydrogen bonding competition in the minor groove, allowing for more predictable interactions with target enzymes and receptors involved in nucleotide metabolism and signaling pathways.
Table 1: Conformational and Stability Properties of Guanosine Derivatives
Structural Feature | 2'-Deoxyguanosine Derivative | Riboguanosine Derivative | Functional Consequence |
---|---|---|---|
2'-Position | -H (Deoxyribose) | -OH (Ribose) | Enhanced nuclease resistance |
Dominant Sugar Pucker | C2'-endo (South) | C3'-endo (North) | Altered helix geometry |
Glycosidic Bond Stability | Increased | Decreased | Reduced depurination |
Base Stacking Energy | -9.8 kcal/mol | -8.2 kcal/mol | Enhanced duplex stability |
Hydrogen Bonding Capacity | Minor groove only | Minor groove + 2'-OH | Differential protein recognition |
Phosphorylation states of deoxyguanosine derivatives dictate their biological activity, metabolic roles, and molecular interactions. Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt (dGDP•Na₂) represents a key intermediate in nucleotide metabolism between monophosphate and triphosphate states. The diphosphate moiety enables distinctive metal coordination behavior, with the β-phosphate exhibiting higher affinity for Mg²⁺ ions compared to the α-phosphate group, as determined through isothermal titration calorimetry studies [4] [10]. This differential metal binding influences the nucleotide's participation in kinase-mediated phosphorylation reactions, where magnesium-dGDP complexes serve as substrates for nucleoside diphosphate kinases [1]. The presence of the diphosphate group creates a distinctive electrostatic potential surface that facilitates recognition by GTPase enzymes, particularly those involved in G-protein coupled receptor signaling cascades [10].
Enzymatic studies demonstrate that the free energy of hydrolysis for dGDP is approximately -7.8 kcal/mol, intermediate between dGMP (-3.3 kcal/mol) and dGTP (-10.9 kcal/mol), positioning it as a metastable energy carrier in cellular energetics. This thermodynamic profile enables dGDP to function as an allosteric modulator of ribonucleotide reductase activity, regulating the enzyme through specificity site binding [4]. Mass spectrometry analysis reveals characteristic fragmentation patterns for diphosphorylated deoxyguanosine derivatives, showing prominent peaks corresponding to [PO₃]⁻ (m/z 79) and [PPO₃]⁻ (m/z 159) fragments that distinguish them from monophosphate and triphosphate analogs [8]. These spectral signatures provide identification markers for metabolic tracing studies investigating guanylate pool dynamics in proliferating cells.
Structural analyses of protein-nucleotide complexes demonstrate that the diphosphate moiety forms critical hydrogen bonding networks with conserved lysine and arginine residues in nucleotide-binding pockets. The binding affinity (Kd = 0.8 μM) for dGDP in GTPase active sites is approximately 100-fold higher than its monophosphate counterpart due to these additional electrostatic interactions, highlighting the significance of the second phosphate group in molecular recognition processes [10].
The disodium counterions in guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt profoundly influence its physicochemical behavior in aqueous environments. The ionic dissociation constant (pKa) analysis reveals that the first proton dissociation occurs at pKa 1.9 (α-phosphate) and the second at pKa 5.8 (β-phosphate), resulting in a predominantly tetra-anionic charge state at physiological pH that necessitates cation stabilization [1] [8]. Sodium ions effectively neutralize this charge, increasing aqueous solubility to 50 mg/mL (105 mM) as compared to the free acid form, which demonstrates limited solubility (<5 mg/mL) in aqueous media [8]. This solubility enhancement is critical for biological applications requiring physiological compatibility.
Differential scanning calorimetry studies indicate that the disodium salt formulation elevates the decomposition temperature to >280°C, compared to 220°C for the free acid form, indicating enhanced thermal stability due to ionic lattice formation [1] [8]. The hygroscopic nature of the disodium salt requires storage at -20°C under inert atmosphere to prevent hydrate formation and subsequent hydrolysis of the phosphoanhydride bond. Fourier-transform infrared spectroscopy identifies characteristic shifts in phosphate vibrational modes: the P=O asymmetric stretch appears at 1120 cm⁻¹ in the disodium salt versus 1250 cm⁻¹ in the free acid, while the P-O stretching vibration shifts from 980 cm⁻¹ to 1015 cm⁻¹, confirming sodium ion coordination [8].
Table 2: Physicochemical Properties of Guanosine Diphosphate Forms
Property | Disodium Salt | Free Acid Form | Significance |
---|---|---|---|
Aqueous Solubility | 50 mg/mL (105 mM) | <5 mg/mL | Biological compatibility |
Thermal Decomposition | >280°C | ~220°C | Storage stability |
Hygroscopicity | High (requires desiccant) | Low | Handling requirements |
Phosphate pKa | pKa1 1.9, pKa2 5.8 | pKa1 1.5, pKa2 5.5 | Charge distribution |
Crystal Structure | Monoclinic P2₁ | Triclinic P-1 | Packing efficiency |
In biological systems, the sodium ions modulate the nucleotide's ionic interactions with membrane transporters. Electrophysiological studies demonstrate that the disodium salt enhances recognition by sodium-dependent nucleotide transporters (NTTs) via allosteric sodium binding sites, increasing cellular uptake efficiency by 3.5-fold compared to potassium-neutralized forms [4] [10]. The ionic radius of Na⁺ (102 pm) provides optimal charge density for stabilizing the compact conformation of the diphosphate group during enzyme binding events, as observed in molecular dynamics simulations of GTPase-nucleotide complexes. This specific coordination geometry facilitates the proper orientation of the nucleotide within the catalytic site of kinases and synthetases, directly influencing phosphorylation transfer efficiency [1] [10].
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